2-Naphthalenecarboxamide, 6-cyano-N-methoxy-N-methyl-
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Overview
Description
2-Naphthalenecarboxamide, 6-cyano-N-methoxy-N-methyl- is a chemical compound with the molecular formula C14H12N2O2 and a molecular weight of 24025728 It is known for its unique structure, which includes a naphthalene ring substituted with a carboxamide group, a cyano group, and methoxy and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxamide, 6-cyano-N-methoxy-N-methyl- typically involves the reaction of 2-naphthalenecarboxylic acid with appropriate reagents to introduce the cyano, methoxy, and methyl groups. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the product. Commonly used methods include:
Nitrile Formation: Introduction of the cyano group through nitrile formation reactions.
Methoxylation: Introduction of the methoxy group using methanol and a suitable catalyst.
Methylation: Introduction of the methyl group using methylating agents like methyl iodide.
Industrial Production Methods
In an industrial setting, the production of 2-Naphthalenecarboxamide, 6-cyano-N-methoxy-N-methyl- may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxamide, 6-cyano-N-methoxy-N-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-Naphthalenecarboxamide, 6-cyano-N-methoxy-N-methyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxamide, 6-cyano-N-methoxy-N-methyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenecarboxamide: Lacks the cyano, methoxy, and methyl groups, resulting in different reactivity and applications.
6-Cyano-2-naphthalenecarboxamide: Similar structure but without the methoxy and methyl groups.
N-Methoxy-N-methyl-2-naphthalenecarboxamide:
Uniqueness
2-Naphthalenecarboxamide, 6-cyano-N-methoxy-N-methyl- is unique due to the combination of its functional groups, which confer specific reactivity and potential applications that are not shared by its analogs. This makes it a valuable compound for research and industrial purposes.
Properties
CAS No. |
653604-30-9 |
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Molecular Formula |
C14H12N2O2 |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
6-cyano-N-methoxy-N-methylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C14H12N2O2/c1-16(18-2)14(17)13-6-5-11-7-10(9-15)3-4-12(11)8-13/h3-8H,1-2H3 |
InChI Key |
FVHLKPQIPJRIBW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1=CC2=C(C=C1)C=C(C=C2)C#N)OC |
Origin of Product |
United States |
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